molecular formula C16H13N3OS2 B11651514 N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide

Cat. No.: B11651514
M. Wt: 327.4 g/mol
InChI Key: JNXDZYVZVOECMF-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Properties

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide

InChI

InChI=1S/C16H13N3OS2/c1-10-6-2-3-7-11(10)14(20)18-15(21)19-16-17-12-8-4-5-9-13(12)22-16/h2-9H,1H3,(H2,17,18,19,20,21)

InChI Key

JNXDZYVZVOECMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide typically involves the reaction of 2-aminobenzenethiol with various electrophiles. One common method is the condensation of 2-aminobenzenethiol with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with carbon disulfide and a suitable amine to form the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of water as a solvent and the reduction of hazardous reagents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are crucial for cell division and proliferation. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-ylcarbamothioyl)benzamide
  • N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides
  • 2-arylbenzothiazoles

Uniqueness

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide stands out due to its unique structural features, such as the presence of a carbamothioyl group and a methyl substituent on the benzamide ring. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development .

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